Cas no 2648918-05-0 ((2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid)
2648918-05-0 structure
Product Name:(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid
CAS-nummer:2648918-05-0
MF:C26H30N2O5
MW:450.526807308197
CID:5943799
PubChem ID:165539398
Update Time:2025-10-29
(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid
- 2648918-05-0
- (2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
- EN300-1500664
-
- Inchi: 1S/C26H30N2O5/c1-16(24(30)31)28(3)23(29)14-26(2,17-12-13-17)27-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,32)(H,30,31)/t16-,26?/m0/s1
- InChI-sleutel: RXSJGJRJARMIIO-AJWVYOOVSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(N(C)[C@H](C(=O)O)C)=O)C1CC1)=O
Berekende eigenschappen
- Exacte massa: 450.21547206g/mol
- Monoisotopische massa: 450.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 9
- Complexiteit: 731
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 95.9Ų
(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500664-1.0g |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1500664-50mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 50mg |
$2306.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-100mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 100mg |
$2415.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-250mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 250mg |
$2525.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-500mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 500mg |
$2635.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-1000mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 1000mg |
$2745.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-2500mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 2500mg |
$5380.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-5000mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 5000mg |
$7961.0 | 2023-09-27 | ||
| Enamine | EN300-1500664-10000mg |
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2648918-05-0 | 10000mg |
$11805.0 | 2023-09-27 |
(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Gerelateerde literatuur
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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